2-Methylbenzoate

Descripción

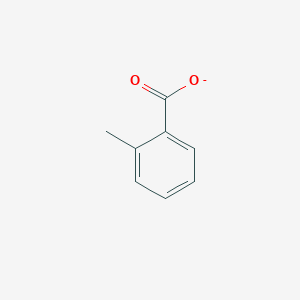

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7O2- |

|---|---|

Peso molecular |

135.14 g/mol |

Nombre IUPAC |

2-methylbenzoate |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |

Clave InChI |

ZWLPBLYKEWSWPD-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=C1C(=O)[O-] |

SMILES canónico |

CC1=CC=CC=C1C(=O)[O-] |

Origen del producto |

United States |

Historical Context and Academic Significance of Benzoate Esters

Benzoate (B1203000) esters represent a significant class of organic compounds characterized by the ester functional group attached to a benzene (B151609) ring. britannica.comontosight.ai Their history is intertwined with the development of organic chemistry itself. The term "ester" was first introduced in the 19th century by the German chemist Leopold Gmelin. britannica.com Since then, benzoate esters have become fundamental building blocks and versatile intermediates in organic synthesis. organic-chemistry.org

The academic significance of benzoate esters is vast and multifaceted. Many possess pleasant, fruity odors, leading to their widespread use in the fragrance, flavor, and cosmetics industries. britannica.com For instance, methyl benzoate, a close relative of 2-methylbenzoate, is known for its characteristic scent and is found naturally in some flowers. oup.comnih.gov Beyond their aromatic properties, benzoate esters serve as crucial solvents, plasticizers, and precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. britannica.comdatahorizzonresearch.com Their reactivity and stability have been extensively studied, with research focusing on methods of their synthesis, such as the acylation of alcohols, and their hydrolysis back to the constituent alcohol and benzoic acid. organic-chemistry.org In recent years, the insecticidal properties of some benzoate esters have also garnered attention, opening new avenues for pest management research. oup.comoup.comresearcher.life

Scope and Strategic Research Directions for 2 Methylbenzoate Investigations

Esterification and Transesterification Pathways

The primary route to synthesizing this compound is through the esterification of 2-methylbenzoic acid (o-toluic acid) with methanol (B129727). prepchem.comsigmaaldrich.commasterorganicchemistry.com This reaction is typically acid-catalyzed and represents a fundamental transformation in organic chemistry. masterorganicchemistry.com Transesterification, the conversion of one ester to another, also serves as a viable, though less direct, pathway.

Catalytic Approaches in Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters like this compound. masterorganicchemistry.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. masterorganicchemistry.com Common catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (PTSA). masterorganicchemistry.comresearchgate.netmdpi.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water generated is removed. masterorganicchemistry.com

In a typical laboratory preparation, 2-methylbenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid is added. The mixture is then heated to reflux. prepchem.com For instance, a procedure might involve stirring a solution of 40.0 grams of 2-methylbenzoic acid in 200 ml of methanol while adding 20 ml of concentrated sulfuric acid dropwise. prepchem.com

Recent research has focused on developing more efficient and environmentally friendly catalysts. Solid acid catalysts, such as those based on zirconium and titanium, have shown promise. mdpi.comresearchgate.net These catalysts are often recoverable and reusable, reducing waste and environmental impact. mdpi.com For example, a titanium-zirconium solid acid has been successfully used for the synthesis of a series of methyl benzoates, demonstrating the potential of metallic Lewis acids in direct condensation reactions without the need for other Brønsted acid co-catalysts. mdpi.comresearchgate.net Zirconocene triflate has also been identified as an effective catalyst for esterification.

The choice of solvent can also significantly impact the reaction yield. While hexane (B92381) has been shown to have a high positive influence, toluene (B28343) is often preferred due to its lower toxicity and broader substrate compatibility.

Principles of Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of this compound. A key focus is the reduction of waste and the use of less hazardous materials. Traditional methods using strong, corrosive mineral acids generate significant amounts of acidic wastewater, posing environmental challenges. mdpi.comgoogle.com

To address this, researchers are exploring alternative synthetic routes. One approach involves the use of dialkyl carbonates in the presence of an alcohol-containing solvent, which can proceed without an extrinsic acid or base catalyst. google.com This method can achieve high conversion rates of the carboxylic acid to its corresponding ester. google.com

Another sustainable strategy is the direct hydrogenation of methyl benzoate to produce valuable chemicals like benzaldehyde (B42025), which is considered a greener alternative to traditional methods. rsc.org The development of efficient catalysts, such as aluminum-modified KMn/SiO₂, is crucial for the success of these greener pathways. rsc.org These modified catalysts can enhance the conversion rate of methyl benzoate and the selectivity for the desired product while minimizing by-products. rsc.org

Functional Group Interconversion and Ortho-Substituted Benzoate Synthesis

Functional group interconversion (FGI) is a strategic approach in organic synthesis that involves converting one functional group into another. lkouniv.ac.inimperial.ac.uk This is particularly useful for synthesizing ortho-substituted benzoates, which can be challenging to prepare directly.

One common strategy for synthesizing ortho-alkylated benzoic acid derivatives involves the lithiation of corresponding aryl bromides followed by carboxylation. google.com For example, 2-methyl-benzoic acid can be prepared by reacting o-bromotoluene with n-butyllithium and then with solid carbon dioxide, achieving a high yield. google.com However, this method may not be suitable for all substrates, particularly those with other reactive functional groups. google.com

An alternative to direct synthesis is the modification of a pre-existing benzoate ester. For instance, a methyl group can be introduced at the ortho position of a benzoic acid derivative through a series of reactions. This might involve the conversion of an aniline (B41778) derivative through diazotization and a Sandmeyer reaction, followed by nitrile hydrolysis. google.com

The synthesis of more complex ortho-substituted benzoates often requires multi-step sequences. For example, the preparation of 2-methoxy-6-methylbenzoic acid can start from 2-methyl-6-nitrobenzoic acid. google.com The process involves reduction of the nitro group, diazotization of the resulting amine, hydrolysis to a hydroxyl group, and finally methylation of the hydroxyl group. google.com

Preparation of Diverse this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives with diverse functionalities. These derivatives are often intermediates in the production of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis of Organophosphorus Analogues

The incorporation of organophosphorus moieties into organic molecules can impart unique biological activities. While specific examples of the direct synthesis of organophosphorus analogues from this compound are not extensively detailed in the provided context, the general principles of organophosphorus chemistry can be applied. For instance, the methyl group of this compound could potentially be functionalized via radical bromination to introduce a reactive handle. rasayanjournal.co.in This brominated intermediate could then undergo reactions with various phosphorus nucleophiles, such as phosphites or phosphines, to form the desired organophosphorus analogues.

Incorporation into Complex Heterocyclic Scaffolds

This compound and its derivatives are valuable building blocks in the synthesis of complex heterocyclic structures. For instance, methyl 2-formylbenzoate, a derivative of this compound, is a precursor in Ugi-type multicomponent reactions to produce various heterocyclic compounds. researchgate.net These reactions allow for the rapid assembly of complex and potentially bioactive scaffolds. researchgate.net

Furthermore, derivatives of this compound can be used to construct quinoline-based tetracycles through tandem three-component reactions. researchgate.net In one synthetic strategy, tert-butyl this compound is first prepared from 2-methylbenzoic acid. rasayanjournal.co.in This ester is then brominated at the methyl group using N-bromosuccinimide to yield tert-butyl 2-(bromomethyl)benzoate. rasayanjournal.co.in This reactive intermediate can then be used in subsequent steps to build more complex heterocyclic systems. rasayanjournal.co.in

Formation of Poly-substituted Aromatic Systems

The strategic derivatization of this compound allows for the synthesis of complex, poly-substituted aromatic systems. The regioselectivity of these reactions is governed by the combined directing effects of the two substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).

In electrophilic aromatic substitution reactions, the methyl group is an activating, ortho-, para-director, meaning it donates electron density to the ring, making it more reactive, and directs incoming electrophiles to the positions ortho and para to itself (positions 3, 4, 5, and 6 relative to the ester). savemyexams.comwikipedia.org Conversely, the methyl ester group is a deactivating, meta-director due to its electron-withdrawing nature. umkc.eduscribd.com When both an activating and a deactivating group are present, the activating group's directing effect typically dominates the reaction's outcome. uomustansiriyah.edu.iq

For this compound, the activating methyl group directs incoming substituents primarily to the para-position (position 4) and the ortho-position (position 6). However, the position 6 is subject to significant steric hindrance from the adjacent methyl group. Therefore, electrophilic substitution on this compound preferentially occurs at the C-4 position, which is para to the activating methyl group and meta to the deactivating ester group.

This principle is applied in multi-step syntheses to build more complex molecules. For instance, the synthesis of pyrimidine (B1678525) derivatives has been achieved starting from methyl 4-acetyl-2-methylbenzoate. rjpbcs.com This intermediate is formed by the Friedel-Crafts acylation of this compound, where the acetyl group is introduced at the C-4 position as predicted by the directing group effects. Further reactions can then be carried out on this poly-substituted platform.

Below is a table summarizing examples of the formation of poly-substituted aromatic systems starting from this compound or its derivatives.

| Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl), AlCl₃ | Methyl 4-acetyl-2-methylbenzoate | Friedel-Crafts Acylation |

| Methyl 4-acetyl-2-methylbenzoate | Aromatic Aldehyde, NaOH (aq) | Methyl 4-((E)-3-aryl-acryloyl)-2-methylbenzoate (Chalcone derivative) | Claisen-Schmidt Condensation |

| Methyl 4-((E)-3-aryl-acryloyl)-2-methylbenzoate | Guanidine Hydrochloride, KOH, Ethanol, Reflux | 4-(2-amino-6-aryl-pyrimidin-4-yl)-2-methylbenzoic acid | Cyclocondensation |

| 5-methoxy-2-methylbenzoic acid | Methanol, H₂SO₄, Reflux | Methyl 5-Methoxy-2-methylbenzoate | Fischer Esterification |

Biocatalytic Synthesis and Enzymatic Production of Methyl Benzoate

Biocatalysis offers an alternative, environmentally benign approach to the synthesis of methyl benzoate, utilizing enzymes to catalyze the esterification of benzoic acid. This method can be broadly categorized into processes using plant-derived methyltransferases and those employing microbial lipases.

In numerous plant species, methyl benzoate is a key component of floral scent, produced to attract pollinators. frontiersin.orggeneticsmr.com The biosynthesis is catalyzed by S-adenosyl-L-methionine (SAM)-dependent enzymes that transfer a methyl group from SAM to benzoic acid. geneticsmr.comfrontiersin.org Two main types of enzymes from the SABATH family are responsible for this transformation: Benzoic Acid Carboxyl Methyltransferase (BAMT) and Benzoic Acid/Salicylic (B10762653) Acid Carboxyl Methyltransferase (BSMT). frontiersin.orgnih.gov BAMT enzymes, such as the one found in snapdragon (Antirrhinum majus), are highly specific for benzoic acid. geneticsmr.comoup.com In contrast, BSMT enzymes, identified in species like Petunia hybrida and Hedychium coronarium, can methylate both benzoic acid and salicylic acid. frontiersin.orgnih.gov In some cases, other enzyme families, like the BAHD acyltransferases found in lily (Lilium 'Siberia'), have also been shown to contribute to methyl benzoate formation. frontiersin.org

Microbial enzymes, particularly lipases, provide another robust route for biocatalytic synthesis. Lipase from Candida rugosa has been successfully used for the direct esterification of benzoic acid with methanol. nih.gov This reaction is typically performed in an organic solvent medium, such as a hexane/toluene mixture, to overcome the low aqueous solubility of the substrates. nih.gov Research has shown that factors like substrate concentration, water content, and the choice of organic solvent significantly impact reaction kinetics and yield. nih.gov For example, while benzoic acid is not inhibitory up to 100 mM, methanol concentrations above 90 mM can inhibit the enzyme. nih.gov Immobilization of these lipases can enhance their stability and reusability, making the process more economically viable. mdpi.com

The following tables provide detailed research findings on these enzymatic production methods.

| Enzyme Name | Enzyme Type | Source Organism | Substrates | Product |

|---|---|---|---|---|

| BAMT | SABATH Methyltransferase | Snapdragon (Antirrhinum majus) | Benzoic Acid, S-adenosyl-L-methionine (SAM) | Methyl Benzoate |

| PhBSMT1 | SABATH Methyltransferase | Petunia (Petunia hybrida) | Benzoic Acid, Salicylic Acid, SAM | Methyl Benzoate, Methyl Salicylate (B1505791) |

| HcBSMT1/2 | SABATH Methyltransferase | Ginger Lily (Hedychium coronarium) | Benzoic Acid, Salicylic Acid, SAM | Methyl Benzoate, Methyl Salicylate |

| LiBSMT | SABATH Methyltransferase | Lily (Lilium 'Yelloween') | Benzoic Acid, Salicylic Acid, SAM | Methyl Benzoate, Methyl Salicylate |

| LoAAT1 | BAHD Acyltransferase | Lily (Lilium 'Siberia') | Benzoyl-CoA, Methanol | Methyl Benzoate |

| Enzyme | Source Microorganism | Reaction Type | Substrates | Reaction Medium | Key Findings |

|---|---|---|---|---|---|

| Lipase Powder | Candida rugosa | Direct Esterification | Benzoic Acid, Methanol | Hexane/Toluene Mixture | Good yields achieved. Benzoic acid is non-inhibitory up to 100 mM; Methanol is inhibitory above 90 mM. A minimum water content is required for catalyst activity. |

Mechanistic Investigations of 2 Methylbenzoate Reactivity

Fundamental Organic Reactions of the Ester Moiety

The ester group is a cornerstone of organic chemistry, and its reactions are fundamental to synthesis. In 2-methylbenzoate, the presence of a methyl group ortho to the ester functionality introduces steric hindrance that influences reaction rates and mechanisms.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters, the cleavage of the ester bond by water, can be catalyzed by acid or base. Studies on methyl benzoate (B1203000) and its substituted analogues, including this compound, have revealed the influence of substituents on reaction kinetics. In alkaline hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis, while electron-donating groups have the opposite effect. oieau.fr

For sterically hindered esters like methyl 2,6-dimethylbenzoate, the mechanism of acid-catalyzed hydrolysis can shift from the typical AAc-2 pathway, involving a bimolecular attack of water, to an AAc-1 pathway, which proceeds through a unimolecular formation of an acylium ion. This shift is driven by the relief of steric strain in the transition state of the AAc-1 mechanism. cdnsciencepub.com While specific kinetic data for this compound hydrolysis is not abundant in the provided results, the principles governing its reactivity can be inferred from studies on similar compounds. For instance, the alkaline hydrolysis of methyl benzoate can be accelerated using ultrasound, which enhances the emulsification of the reactants. nih.gov

Aminolysis Reaction Pathways: Computational and Experimental Studies

Aminolysis, the reaction of an ester with an amine to form an amide, is a crucial transformation in organic synthesis. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with both pathways having similar activation energies. researchgate.netnih.govacs.org The presence of a general base catalyst, such as a second molecule of ammonia, significantly lowers the activation energy, favoring a stepwise mechanism. researchgate.netnih.govacs.org These studies indicate that the catalyst facilitates the proton transfer steps involved in the reaction. researchgate.netnih.gov

Experimental and computational investigations on the aminolysis of methyl benzoate with various amines have demonstrated that the reaction proceeds through a tetrahedral intermediate. researchgate.net The success of the reaction is correlated with the relative energies of this intermediate and the final amide product. researchgate.net While these studies focus on methyl benzoate, the principles are directly applicable to this compound, with the understanding that the ortho-methyl group would likely introduce steric hindrance, potentially slowing the reaction rate compared to the unsubstituted parent compound.

Reduction Chemistry to Alcohol Analogues

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this reaction yields (2-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this conversion. doubtnut.comyoutube.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not capable of reducing esters. doubtnut.com

Catalytic hydrogenation is another method for the reduction of esters. For instance, Cu/ZnO/Al2O3 catalysts have been used for the hydrogenation of methyl benzoate to benzyl (B1604629) alcohol. researchgate.net These catalysts have shown high conversion and selectivity under specific temperature and pressure conditions. researchgate.net Similar catalytic systems could likely be adapted for the reduction of this compound.

Aromatic Ring Functionalization and Electrophilic Attack

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups onto the ring. The ester group is a deactivating, meta-directing substituent, meaning it slows down the rate of electrophilic attack compared to benzene and directs incoming electrophiles to the positions meta to itself. The methyl group, in contrast, is an activating, ortho-, para-directing group. The interplay of these two substituents governs the regioselectivity of electrophilic substitution on this compound.

A classic example is the nitration of methyl benzoate using a mixture of nitric and sulfuric acids. ma.eduwebassign.netgrabmyessay.com The strong electrophile in this reaction is the nitronium ion (NO2+). webassign.netaiinmr.com Due to the deactivating nature of the ester group, the reaction requires forcing conditions. webassign.net The major product of the nitration of methyl benzoate is methyl 3-nitrobenzoate. grabmyessay.com For this compound, the directing effects of the methyl and ester groups would lead to a more complex mixture of products, with substitution occurring at positions directed by both groups.

Recent advances have also explored the iridium-catalyzed C-H borylation of methyl benzoate. acs.orgub.edu Interestingly, the regioselectivity of this reaction can be controlled by the choice of ligand. While bidentate ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) inhibit ortho-borylation, certain triphenylphosphine (B44618) derivatives promote it. acs.orgub.edu

Gas-Phase Ion Chemistry and Fragmentation Mechanisms

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. The study of the gas-phase ion chemistry of this compound and its isomers provides insight into their stability and the mechanisms of their fragmentation.

In electron ionization mass spectrometry (EI-MS), the fragmentation of methyl benzoate leads to several characteristic ions. A prominent fragment is observed at m/z 105, corresponding to the benzoyl cation, which is formed by the loss of a methoxy (B1213986) radical. chegg.com Another significant fragment appears at m/z 77, which is the phenyl cation, resulting from the loss of a carbonyl group from the benzoyl cation. chegg.com

Studies on protonated methyl benzoate have revealed three distinct fragmentation pathways upon collisional activation. acs.orgnih.gov One pathway involves the elimination of a molecule of benzene to produce an ion at m/z 59. Another pathway is the loss of a methanol (B129727) molecule. acs.orgnih.gov The mechanism for methanol loss is not a simple cleavage; it involves the migration of the initial proton to the aromatic ring, followed by the transfer of a ring proton to the methoxy group. acs.orgnih.gov The fragmentation of this compound is expected to show some differences due to the "ortho effect," where the proximity of the methyl group can influence the fragmentation pathways. slideshare.net

Enzyme-Mediated Transformations and Bioreaction Pathways

Enzymes are highly efficient and selective catalysts that can perform a wide range of chemical transformations. The biotransformation of aromatic compounds, including benzoates, is a growing area of research with applications in green chemistry and bioremediation.

In some organisms, the biosynthesis of methyl benzoate is a key step in the production of floral scents. frontiersin.org This transformation is catalyzed by methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl group donor. For example, in Hedychium coronarium, two benzoic acid/salicylic (B10762653) acid methyltransferases, HcBSMT1 and HcBSMT2, have been identified that can convert benzoic acid to methyl benzoate. frontiersin.org These enzymes exhibit optimal activity at specific pH and temperature ranges. frontiersin.org

The microbial degradation of methylated aromatic compounds often involves initial oxidation steps catalyzed by oxygenases. For instance, the TsaMBCD pathway is involved in the metabolism of 4-methylbenzenesulfonate (B104242) and 4-methylbenzoate. nih.gov This pathway utilizes a Rieske-type oxygenase to hydroxylate the aromatic ring, initiating a cascade of reactions that ultimately funnel the compound into central metabolism. nih.gov While specific enzymatic pathways for this compound are not detailed in the provided search results, the general principles of microbial metabolism of aromatic compounds suggest that similar enzymatic machinery could be involved in its transformation.

Arene Oxide/Oxepine Formation

The initial step in the metabolic activation of methyl benzoates by certain microorganisms, such as the wood-rotting fungi of the Phellinus genus, is typically an enzyme-catalyzed epoxidation of the aromatic ring. researchgate.netpsu.edursc.org This reaction, mediated by monooxygenase enzymes, introduces an epoxide group across one of the double bonds of the benzene ring, forming a transient and highly reactive arene oxide intermediate. psu.edursc.org

Arene oxides exist in a dynamic equilibrium with their valence tautomers, oxepines. psu.edu In the case of methyl benzoate, the formation of methyl benzoate 1,2-oxide is followed by its tautomerization to the corresponding 2-carbomethoxyoxepine. researchgate.net The stability and existence of these intermediates have been confirmed through isolation and characterization. For instance, the metabolism of methyl benzoate by the fungus Phellinus tremulae yielded a stable oxepine metabolite, 2-carbomethoxyoxepin. researchgate.net

Further evidence for the arene oxide pathway was provided by studies on substituted methyl benzoates. The biotransformation of methyl 2-(trifluoromethyl)benzoate by Phellinus ribis led to the formation of a remarkably stable and optically active arene oxide. psu.edursc.org This stability allowed for its isolation and detailed study of its chemical reactivity. psu.edursc.orgnih.gov This isolated arene oxide was observed to undergo several reactions, including base-catalyzed hydrolysis to a trans-dihydrodiol and acid-catalyzed aromatization to a salicylate (B1505791) derivative, which further supports the role of arene oxides as central intermediates. rsc.orgnih.govsigmaaldrich.com

The enzymatic oxidation of various substituted methyl benzoates by Phellinus species has been investigated, leading to different metabolic products. The formation of these products provides indirect evidence for the transient arene oxide intermediates.

| Substrate (Methyl Benzoate Derivative) | Major Biotransformation Products | Inferred Intermediate |

|---|---|---|

| Methyl benzoate | Methyl salicylate, 2-Carbomethoxyoxepin | 1-Carbomethoxybenzene 1,2-oxide |

| Methyl 2-(trifluoromethyl)benzoate | Stable Arene Oxide, Methyl 3-(trifluoromethyl)salicylate | 1-Carbomethoxy-2-(trifluoromethyl)benzene 1,2-oxide |

| Methyl 3-fluorobenzoate | Methyl 3-fluoro- and 5-fluorosalicylates | Transient Arene Oxides |

| Methyl 4-chlorobenzoate | Methyl 4-chlorosalicylate | Transient Arene Oxides |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Methylbenzoate Research

Chromatographic Methodologies for Analysis and Separation

Chromatography is an indispensable tool for the separation and quantification of 2-methylbenzoate from complex mixtures, including its isomers and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound and related compounds. sigmaaldrich.com Reverse-phase (RP) HPLC is a common method for separating methylbenzoate derivatives. sielc.comsielc.com This technique typically involves a nonpolar stationary phase and a polar mobile phase.

For instance, methyl this compound can be effectively analyzed using an RP-HPLC method with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with formic acid. sielc.comsielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Polysaccharide-based chiral stationary phases have also demonstrated potential in separating isomeric mixtures that are difficult to resolve by conventional methods. researchgate.net

Table 1: Exemplary HPLC Conditions for Methylbenzoate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1, C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Application | Analysis, Impurity Isolation, Pharmacokinetics | sielc.com |

| Detection | UV Detector | usda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. scientificlabs.iesigmaaldrich.com It is frequently used in the analysis of fragrance compounds in various products. gcms.cz The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a capillary column stationary phase. gcms.cz As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification. oup.com For instance, methyl benzoate (B1203000) has been identified as a metabolic biomarker for mold growth on building materials using an automated SPME-GC/MS method, which demonstrates the technique's sensitivity and applicability. nih.gov The mass spectra of regioisomeric methoxy (B1213986) methyl phenylacetones, which are structurally related to this compound, show characteristic fragmentation patterns, including a significant molecular ion peak and a base peak corresponding to the substituted benzyl (B1604629) cation. oup.com

Table 2: Key Mass Fragments for Methyl Benzoate Derivatives

| m/z Value | Interpretation | Source |

|---|---|---|

| 178 | Molecular Ion Peak (for methoxy methyl phenylacetones) | oup.com |

| 135 | Substituted Benzyl Cation (Base Peak in many isomers) | oup.com |

| 105 | Fragment from ortho-methoxy substituted isomers (loss of CH₂O) | oup.com |

| 43 | Acetyl Cation Fragment | oup.com |

Spectroscopic Elucidation of Molecular Structure and Dynamics

Spectroscopic techniques are crucial for elucidating the detailed molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's atomic connectivity, vibrational modes, and electronic transitions. bohrium.comontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum of benzyl this compound shows characteristic signals for the aromatic protons, the benzylic protons, and the methyl group on the ring. rsc.org For methyl this compound, one would expect distinct signals for the aromatic protons (appearing as multiplets), a singlet for the ester methyl group (O-CH₃), and a singlet for the ring methyl group (Ar-CH₃). doi.org

The ¹³C NMR spectrum provides information on each carbon atom. Key signals include the carbonyl carbon of the ester group, the aromatic carbons (with and without proton attachment), and the two distinct methyl carbons. rsc.orgdoi.org

Table 3: Predicted and Experimental NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

|---|---|---|---|

| Aromatic Protons | 7.96 - 7.17 (m) | 140.22, 131.92, 131.57, 130.57, 125.59 | rsc.org |

| Ester Methyl (O-CH₃) | ~3.9 (s) | ~52.2 | rsc.org |

| Ring Methyl (Ar-CH₃) | 2.59 (s) | 21.70 | rsc.org |

| Carbonyl Carbon (C=O) | - | 167.13 | rsc.org |

Note: Data for benzyl this compound and other methyl benzoate derivatives are used to approximate the expected shifts for methyl this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. cdnsciencepub.com The spectra reveal the presence of specific functional groups. For this compound, key vibrational bands include the strong C=O stretch of the ester group, C-O stretching vibrations, aromatic C=C ring stretches, and C-H stretches for both the aromatic ring and the methyl groups. nih.gov

FT-Raman spectroscopy, often using a near-infrared laser source, is particularly useful for samples that fluoresce under visible laser excitation, a common issue with organometallic complexes involving benzoate ligands. cdnsciencepub.com In the FT-Raman spectrum of methylbenzoate chromium tricarbonyl, the carbonyl (C=O) stretching peaks are clearly visible around 1870-1970 cm⁻¹. cdnsciencepub.com

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Methylbenzoate

| Vibrational Mode | Frequency Range (cm⁻¹) | Source |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aliphatic C-H Stretch | 3000 - 2850 | |

| Ester C=O Stretch | ~1720 | mdpi.com |

| Aromatic C=C Stretch | 1610 - 1450 | mdpi.com |

| Ester C-O Stretch | 1300 - 1100 | cdnsciencepub.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the spectrum is dominated by π → π* transitions associated with the aromatic benzene (B151609) ring and, to a lesser extent, n → π* transitions of the carbonyl group. mdpi.com

Studies on the interaction of methyl benzoate derivatives with proteins like bovine serum albumin (BSA) show that the UV-Vis absorption spectra are sensitive to the molecule's immediate environment. mdpi.com For example, upon addition of BSA, the molar absorption coefficient of the long-wavelength absorption band of certain methyl benzoate derivatives gradually increases. mdpi.com Similarly, the complexation of uranyl(VI) ions with methylbenzoates leads to a gradual enhancement of the UV-Vis absorption spectra with increasing pH, indicating that the resulting complexes have a higher molar absorptivity than the free ions. acs.org The UV spectrum of the parent 2-methylbenzoic acid shows absorption maxima that can be referenced for understanding the electronic behavior of its ester. nist.gov

Table 5: UV-Vis Absorption Data for 2-Methylbenzoic Acid

| Solvent | λmax (nm) | Source |

|---|---|---|

| Not Specified | 277 | nist.gov |

| Not Specified | 229 | nist.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for the molecular identification of this compound and for analyzing its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fingerprint for the compound.

For methyl this compound, a common derivative, the molecular ion peak is observed at an m/z corresponding to its molecular weight (150.17 g/mol ). sielc.comnist.gov The fragmentation of this ester is characteristic. A prominent peak is often seen at m/z 119, which results from the loss of a methoxy radical (•OCH₃, 31 amu). Another significant fragment appears at m/z 91, corresponding to the tolyl cation, formed by the loss of the entire carbomethoxy group (•COOCH₃, 59 amu). brainly.com This fragmentation pattern helps distinguish it from its isomers, such as methyl 3-methylbenzoate (B1238549) and methyl 4-methylbenzoate. researchgate.net

For the parent compound, 2-methylbenzoic acid (o-toluic acid), the molecular ion (M⁺) has an m/z of 136.15. chemscene.com Its fragmentation typically involves the loss of a hydroxyl radical (•OH) to form a fragment at m/z 119, or the loss of the carboxyl group (•COOH) to yield a fragment at m/z 91.

Interactive Table: Key Mass Spectrometry Fragments for Methyl this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

| 150 | [C₉H₁₀O₂]⁺ (Molecular Ion) | - |

| 119 | [C₈H₇O]⁺ | •OCH₃ |

| 91 | [C₇H₇]⁺ (Tolyl cation) | •COOCH₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While data for the simple this compound anion is scarce, studies on its parent, o-toluic acid (2-methylbenzoic acid), reveal significant structural details. oup.com

A notable feature of o-toluic acid's structure is the steric hindrance between the adjacent methyl and carboxyl groups. This interaction causes a slight distortion of bond angles and can influence the planarity of the molecule. oup.com In the crystal structure, molecules of o-toluic acid typically form centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. oup.com The O-H···O hydrogen bond distance in these dimers is approximately 2.63 Å. oup.com

The carboxyl group is often found to be twisted out of the plane of the benzene ring. mdpi.com This dihedral angle is a key structural parameter influenced by both electronic effects and the steric repulsion from the ortho-methyl group.

Interactive Table: Selected Crystallographic Data for o-Toluic Acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | oup.com |

| Space Group | P2₁/c | oup.com |

| a (Å) | 4.83 | oup.com |

| b (Å) | 19.33 | oup.com |

| c (Å) | 7.82 | oup.com |

| β (°) | 109.0 | oup.com |

| Molecules per Unit Cell (Z) | 4 | oup.com |

| O-H···O H-bond distance (Å) | 2.63 | oup.com |

Advanced Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry offer powerful insights into the properties and behavior of this compound at a molecular level. These methods complement experimental findings and can predict characteristics that are difficult to measure directly.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are widely used to investigate the electronic structure, geometry, and energetic properties of this compound and its parent acid. epstem.netjocpr.comvjst.vn These calculations can accurately predict molecular geometries, including bond lengths and angles. jocpr.com For o-toluic acid, a key parameter studied is the dihedral angle between the carboxylic acid group and the benzene ring, which is influenced by steric hindrance. researchgate.net

Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p) or cc-pVTZ, have been successfully employed to optimize the molecular structure and calculate vibrational frequencies. epstem.netvjst.vnnih.govresearchgate.net These theoretical vibrational spectra (IR and Raman) generally show good agreement with experimental data, aiding in the assignment of spectral bands. jocpr.com

Molecular Dynamics Simulations of Solute-Solvent Interactions

Molecular dynamics (MD) simulations are used to model the dynamic behavior of this compound in solution, providing a picture of solute-solvent interactions over time. psu.educuni.czrsc.org These simulations reveal how solvent molecules, such as water, arrange themselves around the solute. mdpi.com

For the this compound anion in an aqueous environment, MD simulations show that water molecules form hydrogen bonds with the oxygen atoms of the carboxylate group. psu.edu The aromatic ring and the methyl group, being hydrophobic, have different interactions with water compared to the polar carboxylate group. psu.edu This differential solvation is critical for understanding the compound's solubility and interfacial behavior. psu.edu Analysis of radial distribution functions from MD trajectories can quantify the structure of the solvation shells around different parts of the molecule. mdpi.com

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting a range of spectroscopic and electronic properties. vjst.vnresearchgate.net Optimized geometries from DFT calculations serve as the basis for calculating NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra (UV-Vis). epstem.netnih.govresearchgate.net

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. vjst.vnresearchgate.net The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. vjst.vnresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating complex reaction mechanisms involving this compound, mapping out the energetic landscape of a chemical transformation. researchgate.netacs.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most favorable reaction pathway. scirp.orgrsc.org

For instance, DFT calculations have been used to study the aminolysis of methyl benzoate, identifying the transition state structures and activation energies for both concerted and stepwise mechanisms. researchgate.netacs.org Such studies can also model the effect of catalysts, showing how they lower the activation energy barrier. researchgate.netacs.org Intrinsic reaction coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the intended reactants and products on the potential energy surface. rsc.org These computational investigations provide a detailed, atomistic understanding of reaction kinetics and selectivity that is often inaccessible through experimental means alone. rsc.orgacs.org

Ecological and Biochemical Roles of Methyl Benzoate in Natural Systems

Biosynthesis and Metabolic Pathways in Plants

Methyl benzoate (B1203000) is a significant volatile organic compound in many plant species, contributing to the floral scent that attracts pollinators. encyclopedia.pubfrontiersin.org Its biosynthesis is a multi-step process that begins with the aromatic amino acid L-phenylalanine, an end product of the shikimate pathway. frontiersin.orgmdpi.com

The formation of methyl benzoate from L-phenylalanine involves several enzymatic reactions. The initial step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgmdpi.com Following this, the propyl side chain of trans-cinnamic acid is shortened by two carbons to produce benzoic acid. This conversion can occur through two primary routes: the β-oxidative pathway and the non-β-oxidative pathway. frontiersin.org

In the β-oxidative pathway, which has been extensively studied in Petunia hybrida, trans-cinnamic acid is first converted to its CoA thioester, cinnamoyl-CoA. encyclopedia.pubmdpi.com This reaction is catalyzed by a peroxisomal cinnamate-CoA ligase. encyclopedia.pub Subsequent reactions in this pathway lead to the formation of benzoic acid. encyclopedia.pubmdpi.com The non-β-oxidative pathway involves different intermediates, including benzaldehyde (B42025), which is then oxidized to benzoic acid by benzaldehyde dehydrogenase (BALD). frontiersin.org

The final step in the biosynthesis of methyl benzoate is the methylation of the carboxyl group of benzoic acid. frontiersin.org This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov Specifically, the enzyme responsible is benzoic acid carboxyl methyltransferase (BAMT), which belongs to the SABATH family of methyltransferases. frontiersin.orgmdpi.com This enzyme utilizes SAM as the methyl group donor, transferring a methyl group to benzoic acid to form methyl benzoate and S-adenosyl-L-homocysteine (SAH) as a byproduct. frontiersin.orgresearchgate.net

The expression of the BAMT gene and the activity of the BAMT enzyme are often developmentally and spatially regulated within the plant. researchgate.netnih.gov For instance, in snapdragon flowers (Antirrhinum majus), methyl benzoate is primarily synthesized and emitted from the upper and lower petal lobes, which are the parts of the flower that come into contact with pollinators like bumblebees. researchgate.netnih.govoup.com The emission of methyl benzoate can also be rhythmic, with peak emission during the day to coincide with pollinator activity. researchgate.netnih.gov The production of methyl benzoate is influenced by the availability of both benzoic acid and the amount of BAMT protein, which is controlled at the transcriptional level. researchgate.netnih.gov In some plants, such as certain species of Arabidopsis and Clarkia breweri, the methyltransferase enzyme can also methylate salicylic (B10762653) acid, exhibiting dual functionality. genome.jp Furthermore, in some lilies, a BAHD acyltransferase, in addition to its role in producing other esters, can also catalyze the formation of methyl benzoate. frontiersin.org

The biosynthesis of methyl benzoate is a finely tuned process, crucial for the plant's reproductive success. The regulation of the involved genes and enzymes ensures that this attractant is produced at the right time and in the right location to maximize the chances of pollination. oup.compurdue.edu

| Enzyme | Function | Precursor(s) | Product(s) | Plant Example(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-phenylalanine | L-Phenylalanine | trans-Cinnamic acid | Hedychium coronarium, Petunia hybrida |

| Cinnamate-CoA Ligase | Conversion of trans-cinnamic acid to its CoA thioester | trans-Cinnamic acid, CoA | Cinnamoyl-CoA | Petunia hybrida |

| Benzaldehyde Dehydrogenase (BALD) | Oxidation of benzaldehyde | Benzaldehyde | Benzoic acid | Snapdragon (Antirrhinum majus) |

| Benzoic Acid Carboxyl Methyltransferase (BAMT) | Methylation of benzoic acid | Benzoic acid, S-adenosyl-L-methionine (SAM) | Methyl benzoate, S-adenosyl-L-homocysteine (SAH) | Snapdragon (Antirrhinum majus), Petunia hybrida, Hedychium coronarium |

| Benzoic Acid/Salicylic Acid Methyltransferase (BSMT) | Methylation of benzoic acid and salicylic acid | Benzoic acid or Salicylic acid, SAM | Methyl benzoate or Methyl salicylate (B1505791), SAH | Hedychium coronarium, Arabidopsis thaliana |

| BAHD Acyltransferase (LoAAT1) | Biosynthesis of ethyl benzoate and methyl benzoate | Benzoic acid, Ethanol or Methanol (B129727) | Ethyl benzoate or Methyl benzoate | Lily (Lilium oriental hybrid 'Siberia') |

Microbial Biotransformation and Biodegradation Studies

The microbial breakdown of methyl benzoate is a critical process in the carbon cycle, enabling the recycling of this organic compound in various ecosystems. Several bacterial and fungal species have been identified with the ability to utilize methyl benzoate as a sole source of carbon and energy. These microorganisms employ specific enzymatic pathways to degrade the compound, typically initiating the process through hydrolysis.

The primary step in the microbial degradation of methyl benzoate is its conversion to benzoate and methanol, a reaction catalyzed by an esterase. From this point, the degradation pathways diverge to handle the two resulting products.

Benzoate is a common intermediate in the aerobic degradation of many aromatic compounds. It is typically activated to benzoyl-CoA, which then enters a central catabolic pathway. Under aerobic conditions, the aromatic ring of benzoyl-CoA is dearomatized and subsequently cleaved. In anaerobic degradation, the pathway is more complex and involves the reduction of the aromatic ring prior to cleavage.

Methanol, the other product of the initial hydrolysis, is a one-carbon compound that can be assimilated into central metabolic pathways or oxidized to formaldehyde (B43269) and then to formate, which can be further oxidized to carbon dioxide to generate energy.

Several microbial genera have been implicated in the degradation of methyl benzoate and related compounds. For instance, various species of Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide array of aromatic compounds, including benzoate. Studies have detailed the genetic and enzymatic basis of benzoate degradation in these bacteria. Similarly, fungi, particularly from the genera Aspergillus and Penicillium, are also known to degrade aromatic compounds and can utilize methyl benzoate.

The efficiency of methyl benzoate biodegradation can be influenced by various environmental factors, including pH, temperature, and the presence of other nutrients. The microbial communities in environments such as soil and water can adapt to the presence of methyl benzoate, leading to its efficient removal. This natural attenuation process is vital for preventing the accumulation of this compound in the environment.

Research into the microbial biotransformation of methyl benzoate also holds potential for biotechnological applications. The enzymes involved in its degradation, particularly the esterases, could be harnessed for use in bioremediation strategies to clean up environments contaminated with aromatic esters. Furthermore, understanding these pathways can inform the development of engineered microorganisms with enhanced degradation capabilities.

| Microorganism Genus | Initial Reaction | Key Enzyme(s) | Subsequent Intermediates |

| Pseudomonas | Hydrolysis | Esterase | Benzoate, Methanol |

| Aspergillus | Hydrolysis | Esterase | Benzoate, Methanol |

| Penicillium | Hydrolysis | Esterase | Benzoate, Methanol |

| Bacillus | Hydrolysis | Esterase | Benzoate, Methanol |

| Rhodococcus | Hydrolysis | Esterase | Benzoate, Methanol |

Role in Chemical Communication and Inter-species Interactions

Methyl benzoate plays a crucial role as a semiochemical in mediating interactions between different species, particularly between plants and insects. As a prominent component of the floral scent of many plant species, its primary function is to attract pollinators, thereby ensuring the plant's reproductive success.

The emission of methyl benzoate from flowers is often a highly regulated process, timed to coincide with the activity periods of specific pollinators. For example, in snapdragon flowers, the release of methyl benzoate peaks during the day, which aligns with the foraging activity of their primary pollinators, bumblebees. nih.gov This temporal regulation maximizes the efficiency of pollination. The scent of methyl benzoate, often described as fruity or sweet, acts as a long-distance signal, guiding pollinators to the flower.

Beyond its role in attracting pollinators, methyl benzoate is also involved in plant defense against herbivores. When some plants are damaged by herbivorous insects, they release a blend of volatile organic compounds, which can include methyl benzoate. encyclopedia.pub These herbivore-induced plant volatiles (HIPVs) can serve multiple defensive functions. They can act as a direct deterrent to further herbivory, or they can function as an indirect defense by attracting natural enemies of the herbivores, such as parasitic wasps or predators. For instance, rice plants damaged by the larvae of the fall armyworm have been observed to emit methyl benzoate, which can attract parasitoids of the pest. encyclopedia.pub

Furthermore, methyl benzoate can mediate interactions between different plant species. The release of volatile compounds from one plant can be perceived by neighboring plants, a phenomenon known as plant-plant communication. While the specific role of methyl benzoate in this context is still an area of active research, it is plausible that it could act as a signal to prime the defenses of nearby plants against potential threats.

The perception of methyl benzoate by insects is mediated by specific olfactory receptors located in their antennae. The binding of methyl benzoate to these receptors triggers a neural response that leads to a behavioral change, such as flight towards the source of the scent. The specificity of these receptors can vary among different insect species, which can contribute to the specialization of plant-pollinator relationships.

| Interacting Species | Role of Methyl Benzoate | Outcome of Interaction |

| Plants and Pollinators (e.g., bees, moths) | Floral attractant | Pollination and plant reproduction |

| Plants and Herbivores (e.g., caterpillars) | Herbivore-induced plant volatile (HIPV) | Direct defense (deterrence) or indirect defense (attraction of predators/parasitoids) |

| Plants and Natural Enemies of Herbivores (e.g., parasitic wasps) | Signal for prey/host location | Increased predation/parasitism of herbivores |

| Competing Plants | Potential allelochemical | Inhibition of germination or growth of competitors |

Applications as a Biochemical Marker in Environmental Monitoring

The detection and quantification of methyl benzoate in environmental samples can serve as a valuable biochemical marker for various ecological and anthropogenic activities. Its presence, absence, or altered levels can provide insights into the health of ecosystems, the presence of specific plant species, and the impact of certain pollutants.

One of the primary applications of methyl benzoate as a biochemical marker is in the study of plant-insect interactions and biodiversity. As a key component of the floral scent of numerous plant species, its presence in the air can indicate the flowering of specific plants in a given area. This information can be used to monitor the phenology of plant communities and to assess the availability of resources for pollinators. Changes in the atmospheric concentration of methyl benzoate over time could signal shifts in plant populations or their flowering patterns, potentially due to climate change or other environmental stressors.

Furthermore, methyl benzoate can be used as a marker for herbivore-induced plant stress. As some plants release this compound in response to damage from herbivores, its detection in the air can signal the presence of an herbivore infestation. This could be particularly useful in agricultural settings for the early detection of pests, allowing for more targeted and timely pest management strategies.

In the context of environmental pollution, methyl benzoate can also serve as an indicator. While it is a natural product, it is also used in various industrial applications, including as a solvent and in the manufacturing of other chemicals. Elevated levels of methyl benzoate in soil or water samples could indicate industrial contamination. Monitoring the levels of this compound in the vicinity of industrial sites can help to assess the extent of pollution and the effectiveness of remediation efforts.

The degradation of methyl benzoate by microbial communities can also be used as a functional marker of ecosystem health. The rate at which methyl benzoate is degraded in a soil or water sample can provide an indication of the metabolic activity and adaptability of the microbial community. A rapid degradation rate would suggest a healthy and robust microbial population, while a slow rate could indicate the presence of inhibitors or a generally stressed ecosystem.

The analytical methods for detecting methyl benzoate in environmental samples are well-established and typically involve techniques such as gas chromatography-mass spectrometry (GC-MS). These methods are highly sensitive and can detect the compound at very low concentrations, making it a suitable marker for a wide range of applications.

| Monitoring Application | Analyte | Sample Matrix | Indication |

| Pollinator Resource Availability | Methyl Benzoate | Air | Presence and abundance of flowering plants |

| Early Pest Detection | Methyl Benzoate | Air | Herbivore-induced plant stress |

| Industrial Pollution | Methyl Benzoate | Soil, Water | Contamination from industrial sources |

| Ecosystem Health | Methyl Benzoate Degradation Rate | Soil, Water | Microbial community activity and health |

Emerging Research Applications of 2 Methylbenzoate and Its Derivatives in Chemical Science

Strategic Building Block in Complex Molecular Synthesis

2-Methylbenzoate and its derivatives are recognized as valuable building blocks in the intricate field of organic synthesis. chemshuttle.com Their utility stems from the versatile reactivity of the aromatic ester, which provides a foundational intermediate for the construction of more elaborate molecular architectures. chemshuttle.com This makes them crucial components in the synthesis of a wide array of compounds, from pharmaceuticals to specialized materials. chemshuttle.comcymitquimica.com

The synthesis of complex molecules often relies on the sequential addition of chemical functionalities. This compound derivatives serve as key starting materials in these multi-step processes. For instance, tert-butyl this compound can be prepared from 2-methylbenzoic acid and subsequently transformed into tert-butyl 2-(bromomethyl)benzoate, a reactive intermediate for further synthetic elaborations. rasayanjournal.co.in This step-wise approach allows for the controlled construction of target molecules with high precision.

One notable application is in the synthesis of natural products and their analogues. The Barbier reaction, a type of organometallic reaction, has been employed with derivatives of this compound to create key intermediates in the total synthesis of complex natural products. rsc.org Another example involves the use of methyl-2-formyl benzoate (B1203000) as a precursor in the synthesis of compounds with a range of pharmacological activities, including antifungal and antiviral properties. researchgate.net

The strategic importance of these building blocks is further highlighted by their use in creating compounds with specific biological activities. For example, derivatives of this compound have been incorporated into the synthesis of adamantyl-based compounds that exhibit cholinesterase inhibitory activities. mdpi.com Additionally, they have been used to synthesize novel 2-ethoxy-4-[(3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethine]-phenyl this compound derivatives with potential biological and acidic properties. researchgate.net

Table 1: Examples of this compound Derivatives in Synthesis

| Derivative | Application | Reference |

| Methyl 4-acetyl-2-methylbenzoate | Intermediate in drug synthesis, fragrance formulations, building block for agrochemicals. | smolecule.com |

| Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate | Intermediate in pharmaceutical research, building block for new polymers and materials. | ontosight.ai |

| tert-butyl this compound | Precursor for the synthesis of 2-((3/4-(1,8-naphthyridin-2-yl)phenoxy)methyl)-N-phenylbenzamide derivatives. | rasayanjournal.co.in |

| Methyl 4-ethynyl-2-methylbenzoate | Building block in the formation of complex aromatic compounds. |

Advanced Catalysis Research and Catalyst Design

Derivatives of this compound are increasingly being explored in the field of advanced catalysis, both as catalysts themselves and as components in the design of more efficient catalytic systems. Research has demonstrated their role in facilitating a variety of chemical transformations.

Solid acid catalysts have been a significant area of focus. Zirconium-based solid acids, in particular, have been shown to be effective for the esterification of benzoic acid and its derivatives with methanol (B129727) to produce methyl benzoates. mdpi.comresearchgate.net Studies have shown that a catalyst with a specific molar ratio of zirconium to titanium exhibits optimal activity. mdpi.com Furthermore, the addition of iron to zirconium/titanium solid acid catalysts has been found to enhance catalytic activity by increasing the catalyst's surface area and the number of acid sites. mdpi.comresearchgate.net These solid acid catalysts are advantageous as they are often reusable and can be easily separated from the reaction mixture. mdpi.comresearchgate.net

In addition to solid acid catalysis, derivatives of this compound are involved in other catalytic processes. For instance, palladium-catalyzed reactions have been studied for the production of methyl benzoate from bromobenzene (B47551) and carbon monoxide. acs.org The design of acridinium (B8443388) catalysts has also been explored for the photocatalytic upcycling of polystyrene to benzoic acid, a process that can be enhanced by computational screening of potential catalyst candidates. rsc.org

The influence of substituents on the benzene (B151609) ring of benzoic acid derivatives on the catalytic activity has also been a subject of investigation. The presence of electron-withdrawing or electron-donating groups can affect the yield of the esterification reaction. mdpi.comresearchgate.net

Table 2: Catalytic Applications of this compound and its Derivatives

| Catalyst System | Reaction | Key Findings | Reference |

| Zr/Ti Solid Acid | Esterification of benzoic acids | Catalyst with Zr:Ti molar ratio of 1.2:1 showed the best activity. | mdpi.com |

| Iron-supported Zr/Ti Solid Acid | Esterification of benzoic acids | Fe:Zr:Ti ratio of 2:1:1 demonstrated optimal catalytic effects. | mdpi.comresearchgate.net |

| Palladium complexes | Carbonylative synthesis of methyl benzoate | Mechanistic studies have been conducted to understand the reaction pathway. | acs.org |

| Acridinium salts | Photocatalytic upcycling of polystyrene to benzoic acid | A fluorinated acridinium catalyst showed high efficiency. | rsc.org |

Supramolecular Chemistry and Molecular Recognition Phenomena

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding molecular recognition. bbau.ac.inias.ac.in this compound and its derivatives play a significant role in this field, participating in the formation of complex supramolecular assemblies. mdpi.commdpi.com

These assemblies are often stabilized by a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. mdpi.compreprints.org For example, in metal-organic compounds, this compound derivatives can be involved in the formation of one-dimensional supramolecular chains and layered assemblies. mdpi.commdpi.com These structures are often stabilized by interactions such as C–H∙∙∙O and π-stacking interactions. mdpi.commdpi.com

A notable phenomenon observed is the formation of inclusion complexes, where a "guest" molecule is encapsulated within a "host" cavity. preprints.orgresearchgate.net For instance, a supramolecular dimer of 2-chlorobenzoic acid has been observed to be enclathrated within a hexameric host cavity formed by neighboring monomeric units in a manganese(II) complex. mdpi.compreprints.orgresearchgate.net The stability of these host-guest systems is often governed by a combination of hydrogen bonding and other weak interactions. tandfonline.com

The study of these interactions is crucial for understanding how molecules recognize and bind to each other. In the context of biological systems, the interaction of methyl benzoate derivatives with proteins like bovine serum albumin (BSA) has been investigated. mdpi.comnih.gov These studies reveal that the binding is often driven by hydrogen-bonding interactions and results in the formation of stable complexes. mdpi.comnih.gov The binding constants for these interactions are typically on the order of 10⁴ M⁻¹. mdpi.comnih.gov

Table 3: Supramolecular Assemblies Involving this compound Derivatives

| System | Key Interactions | Observed Phenomena | Reference |

| Mn(II) and Zn(II) metal-organic compounds | C–H∙∙∙O, π-stacking | Formation of 1D supramolecular chains and layered assemblies. | mdpi.compreprints.org |

| Mn(II) coordination compounds | Lone-pair-π, C–H⋯π | Stabilization of layered assemblies. | mdpi.com |

| Bisresorcinol derivative of anthracene (B1667546) with alkyl benzoates | Host-guest hydrogen bonding, cavity-packing | Selective incorporation of alkyl benzoate molecules into supramolecular cavities. | tandfonline.com |

| Methyl benzoate derivatives with Bovine Serum Albumin (BSA) | Hydrogen bonding | Formation of stable 1:1 complexes. | mdpi.comnih.gov |

Development of Novel Analytical Methods and Solvents for Research

This compound and its derivatives are also finding applications in the development of new analytical methodologies and as specialized solvents in chemical research.

In the field of analytical chemistry, methods have been developed for the detection and quantification of this compound and related compounds. For instance, a reverse-phase high-performance liquid chromatography (HPLC) method has been established for the analysis of methyl this compound. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com Furthermore, gas chromatography-mass spectrometry (GC-MS) methods have been developed for the simultaneous determination of numerous substances migrating from plastic food contact materials, including methyl benzoate derivatives. d-nb.info

Methyl benzoate has also been investigated as a biomarker for mold growth in indoor building materials. researchgate.net An automated solid-phase microextraction (SPME) combined with GC/MS has been shown to be a rapid and effective method for quantifying methyl benzoate emitted from moldy samples. researchgate.net

As a solvent, methyl benzoate offers unique properties. It has been used as a non-halogenated extraction solvent in dispersive liquid-liquid microextraction (DLLME) for the preconcentration of metal ions. researchgate.net Its density, which is greater than that of water, makes it suitable for this application. researchgate.net Additionally, methyl benzoate is used as a solvent for cellulose (B213188) esters and ethers and is a component in some resins and rubbers. atamanchemicals.com

Table 4: Analytical and Solvent Applications of this compound

| Application Area | Method/Technique | Analyte/Purpose | Reference |

| Analytical Method | Reverse-Phase HPLC | Analysis of methyl this compound | sielc.com |

| Analytical Method | GC-MS | Determination of substances from plastic food contact materials | d-nb.info |

| Biomarker Detection | SPME-GC/MS | Quantification of methyl benzoate as a mold biomarker | researchgate.net |

| Extraction Solvent | Dispersive Liquid-Liquid Microextraction (DLLME) | Preconcentration of copper(II) | researchgate.net |

Ligand Design and Coordination Chemistry for Molecular Recognition

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific structures and functionalities. This compound and its derivatives are utilized in ligand design to create coordination compounds capable of molecular recognition.

The coordination environment of the metal center in these complexes is often a key determinant of their properties. For instance, in a copper(II) complex with 3-methylbenzoate (B1238549) and 2,2'-bipyridine, the copper ion exhibits a distorted octahedral geometry. researchgate.net The study of the coordination chemistry of zinc benzoates has revealed the formation of cluster compounds with a central µ4-oxo core, where the benzoate ligands bridge multiple zinc atoms. acs.org

The ability of these coordination compounds to engage in molecular recognition is often linked to the presence of specific binding sites and non-covalent interactions. The design of N-heterocyclic carbene (NHC) ligands, an important class of ligands in coordination chemistry, has been a significant area of research. uni-wuerzburg.de While not directly derived from this compound, the principles of ligand design for molecular recognition are broadly applicable. The tuning of ligand properties, such as their electronic and steric characteristics, is crucial for achieving selective binding of target molecules.

Table 5: Coordination Compounds and Ligands Based on Benzoate Derivatives

| Ligand/Derivative | Metal Ion(s) | Structural Features | Application/Property | Reference |

| 3,5-di(1H-imidazol-1-yl)benzoate | Cd(II), Zn(II), Cu(II), Ni(II), Co(II), Pb(II) | 1D, 2D, and 3D coordination polymers | Photoluminescence, magnetic properties | acs.org |

| 3-Methylbenzoate | Cu(II) | Distorted octahedral coordination | Mixed-ligand complex formation | researchgate.net |

| 2-Methoxybenzoate, 2-(Dimethylamino)benzoate | Zn(II) | Tetranuclear oxo-bridged clusters | Lewis acid catalysis | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methylbenzoate derivatives, and how can their purity be validated?

- Synthesis : A common approach involves esterification of 2-methylbenzoic acid with methanol using concentrated sulfuric acid as a catalyst . Alternative methods include nucleophilic substitution under reflux conditions, as demonstrated in the synthesis of analogous benzoate esters using sodium hydride in dry toluene .

- Purity Validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress. Melting point determination (e.g., 139.5–140°C for 2-methyl derivatives ) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity. Purity ≥97% is achievable via recrystallization from ethanol .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. Engineering controls (e.g., local exhaust ventilation) are mandatory if airborne concentrations exceed exposure limits. Emergency showers and eyewash stations must be accessible .

- Contamination Management : Decontaminate spills with inert absorbents (e.g., vermiculite) and dispose of waste following hazardous chemical guidelines. Contaminated clothing should be laundered separately using specialized training protocols .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Key Techniques :

- Spectroscopy : FT-IR for functional group analysis (e.g., ester C=O stretch at ~1720 cm⁻¹) and UV-Vis for electronic transitions.

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives; reverse-phase HPLC for non-volatile analogs .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound derivatives?

- Methodology : Density functional theory (DFT) calculations predict reaction pathways and transition states. For example, modeling esterification kinetics can identify optimal catalyst concentrations (e.g., H₂SO₄ vs. p-toluenesulfonic acid) . Software like Gaussian or ORCA integrates experimental data (e.g., NMR chemical shifts) to validate computational results .

- Case Study : A 2023 study used molecular dynamics simulations to rationalize the higher yield of this compound in aprotic solvents (e.g., toluene) compared to polar solvents due to reduced side reactions .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

- Data Analysis Framework :

Source Evaluation : Cross-reference peer-reviewed journals (e.g., International Journal of Molecular Sciences) over non-validated databases.

Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Meta-Analysis : Use tools like RevMan to statistically aggregate data from conflicting studies, accounting for heterogeneity in cell lines or dosage regimes .

- Example : Discrepancies in antimicrobial efficacy may arise from differences in bacterial strain susceptibility (Gram-positive vs. Gram-negative) or compound solubility in culture media .

Q. What strategies improve the regioselectivity of this compound functionalization?

- Directed Ortho-Metalation : Utilize directing groups (e.g., amides) to control substitution patterns. For instance, a 2021 study achieved >90% ortho-selectivity in bromination using a tert-butylamide auxiliary .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) enable enantioselective ester hydrolysis, critical for chiral this compound derivatives .

Methodological Guidelines

- Experimental Design : Follow the Beilstein Journal’s standards for reporting synthetic procedures, including full spectral data in supplementary materials and explicit citation of known compound preparation methods .

- Data Reproducibility : Archive raw chromatographic and spectroscopic data in repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.